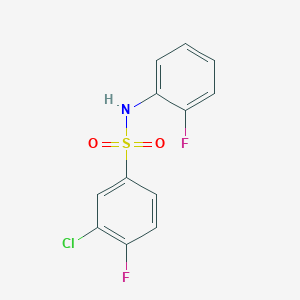

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8ClF2NO2S. It is a sulfonamide derivative, characterized by the presence of both chloro and fluoro substituents on the benzene ring.

Méthodes De Préparation

The synthesis of 3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with 2-fluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro and fluoro) on the benzene ring. Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs with anti-inflammatory and anticancer properties.

2. Biological Studies

3-Chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide is used as a biochemical probe to study enzyme interactions and inhibition mechanisms. It has been investigated for its potential to inhibit specific enzymes involved in cancer progression, making it a candidate for anticancer therapies.

3. Materials Science

The compound's chemical properties make it suitable for developing advanced materials, including polymers and coatings. Its stability and reactivity can be harnessed in various industrial processes.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For example, derivatives have shown promising antiproliferative effects against various cancer cell lines, including HeLa and MCF-7:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HeLa | 34 | Apoptosis induction |

| MCF-7 | 36 | Apoptosis induction |

| HCT-116 | 36 | Apoptosis induction |

These findings indicate that compounds with similar structures exhibit significant cytotoxicity at low concentrations, suggesting their potential as effective anticancer agents.

Combination Therapies

In combination therapy studies, this compound has been tested alongside conventional chemotherapeutics like doxorubicin and temozolomide. The results indicate a synergistic effect that enhances therapeutic outcomes in resistant cancer types, providing a promising avenue for improving cancer treatment efficacy.

Enzyme Inhibition Studies

Enzyme inhibition assays have shown that this compound effectively inhibits carbonic anhydrase (CA), an enzyme frequently overexpressed in tumors. This inhibition may alter pH levels within tumor microenvironments, potentially increasing the efficacy of concurrent therapies.

Mécanisme D'action

The mechanism of action of 3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound it is used to synthesize .

Comparaison Avec Des Composés Similaires

Similar compounds to 3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide include:

3-chloro-4-fluoroaniline: A precursor in the synthesis of the target compound.

2-chloro-4-fluorophenol: Another fluorinated aromatic compound with different functional groups.

3-chloro-4-fluorophenylboronic acid: Used in coupling reactions similar to the target compound.

The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents, which impart distinct chemical reactivity and biological activity.

Activité Biologique

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H10ClF2N2O2S

- Molecular Weight : 320.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These enzymes play crucial roles in tumorigenesis by regulating pH and CO2 levels in cancer cells. The inhibition of these enzymes can lead to apoptosis and ferroptosis in cancer cells, making this compound a candidate for anticancer therapy .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects across various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Melanoma | 10.5 | Induction of apoptosis |

| Gastric Cancer | 15.8 | Inhibition of CA IX |

| Breast Cancer | 12.3 | Modulation of intracellular pH |

| Colorectal Cancer | 8.7 | Triggering ferroptosis |

In vivo studies have shown that these compounds can significantly reduce tumor growth in xenograft models, indicating their potential as therapeutic agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

These findings highlight the compound's potential utility in treating infections caused by resistant bacterial strains .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of halogen substituents (chlorine and fluorine) enhances the biological activity of sulfonamides by increasing lipophilicity and altering electronic properties. Variations in the position and type of substituents on the aromatic rings can significantly affect the potency and selectivity towards specific targets .

Case Studies

- Clinical Trials : A recent clinical trial investigated the efficacy of a related benzenesulfonamide in combination with gemcitabine for pancreatic cancer patients expressing CA IX. Results showed promising outcomes with enhanced tumor reduction compared to standard therapies .

- Laboratory Studies : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting a common mechanism involving the inhibition of carbonic anhydrase activity .

Propriétés

IUPAC Name |

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO2S/c13-9-7-8(5-6-10(9)14)19(17,18)16-12-4-2-1-3-11(12)15/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBCXQLWKFHUPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.